Kanamycin D -

Kanamycin D

Catalog Number: EVT-1580026
CAS Number:
Molecular Formula: C18H35N3O12
Molecular Weight: 485.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Kanamycin D is a kanamycin that is kanamycin A in which the 3''-amino group is replaced by a hydroxy group. It derives from a kanamycin A. It is a conjugate acid of a kanamycin D(3+).
Source

Kanamycin D is produced through fermentation processes involving specific strains of Micromonospora. The production can be enhanced through various biotechnological methods to optimize yield and purity.

Classification

Kanamycin D belongs to the class of antibiotics known as aminoglycosides. These compounds are characterized by their ability to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. They are typically used against a variety of bacterial infections, especially those resistant to other antibiotic classes.

Synthesis Analysis

Methods

The synthesis of kanamycin D can be achieved through several methods, including fermentation and chemical synthesis. The fermentation process involves culturing Micromonospora purpurea under controlled conditions. Chemical synthesis, on the other hand, employs various organic reactions to construct the kanamycin framework.

Technical Details

In one synthetic approach, kanamycin D can be synthesized from kanamycin A by specific modifications to its hydroxyl groups. This involves a series of reactions including protection, functionalization, and deprotection steps to achieve the desired molecular structure. For example, the introduction of azido or allyl groups can be performed using reagents like silver oxide for regioselective reactions.

Molecular Structure Analysis

Structure

The molecular formula for kanamycin D is C18H36N4O11C_{18}H_{36}N_4O_11. Its structure consists of a central aminocyclitol ring linked to multiple sugar moieties, which are crucial for its biological activity.

Data

  • Molecular Weight: 476.5 g/mol
  • Chemical Structure: Kanamycin D features multiple amino groups that contribute to its solubility and interaction with bacterial ribosomes.
Chemical Reactions Analysis

Reactions

Kanamycin D participates in various chemical reactions that can modify its structure. Key reactions include:

  • Acylation: Introducing acyl groups can enhance its antibacterial activity.
  • Reduction: Reducing certain functional groups can lead to derivatives with altered pharmacological properties.

Technical Details

For example, the reduction of a ketone group in kanamycin D can be achieved using sodium borohydride, yielding a more reactive alcohol derivative that may exhibit different antibacterial efficacy.

Mechanism of Action

Process

The mechanism of action of kanamycin D involves binding to the 30S subunit of bacterial ribosomes, leading to misreading of mRNA and ultimately inhibiting protein synthesis. This action disrupts bacterial growth and replication.

Data

Research indicates that kanamycin D has a higher affinity for ribosomal RNA compared to some other aminoglycosides, which may contribute to its effectiveness against resistant strains of bacteria.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; slightly soluble in ethanol
  • Melting Point: Approximately 200°C (decomposes)

Chemical Properties

  • pKa Values: The pKa values indicate that kanamycin D behaves as a weak base.
  • Stability: It is stable under acidic conditions but degrades in alkaline environments.
Applications

Scientific Uses

Kanamycin D is widely used in microbiology for:

  • Antibiotic susceptibility testing: It helps determine the resistance patterns of bacterial strains.
  • Research applications: Used in studies involving protein synthesis inhibition and antibiotic resistance mechanisms.
  • Therapeutic applications: Employed in treating serious infections caused by Gram-negative bacteria, particularly in patients allergic to penicillin or when other antibiotics fail.
Biosynthesis and Genetic Regulation of Kanamycin D

Gene Clusters and Enzymatic Pathways in Streptomyces kanamyceticus

The biosynthesis of Kanamycin D occurs within a 33.7 kb gene cluster (GenBank accession: CP023699.1) in Streptomyces kanamyceticus, comprising 27 genes organized into operons that coordinate precursor generation, sugar assembly, and structural modifications. Key enzymes include:

  • KanC (2-deoxy-scyllo-inosose synthase): Catalyzes the cyclization of D-glucose-6-phosphate to form the 2-deoxystreptamine (2-DOS) core, the foundational cyclitol ring of all kanamycins [6] [8].
  • KanM1 (UDP-GlcNAc:2-DOS N-acetylglucosaminyltransferase): Transfers N-acetylglucosamine (GlcNAc) to the C4 position of 2-DOS, yielding N-acetylparomamine [5] [6].
  • KanM2 (glycosyltransferase family 1 protein): Uses UDP-glucose to glycosylate paromamine at the C6 position of 2-DOS, forming 3''-deamino-3''-hydroxykanamycin C—the direct precursor of Kanamycin D [5] [6].
  • KanN (deacetylase): Removes the acetyl group from N-acetylparomamine to generate paromamine [6].

Table 1: Core Genes in Kanamycin D Biosynthesis

GeneProtein FunctionProductRole in Pathway
kanC2-deoxy-scyllo-inosose synthase2-DOSForms aminocyclitol core
kanM1UDP-GlcNAc:2-DOS glycosyltransferaseN-acetylparomamineAdds GlcNAc to C4 of 2-DOS
kanM2Glycosyltransferase3''-deamino-3''-hydroxykanamycin CAdds glucose to C6 of paromamine
kanNDeacetylaseParomamineDeacetylates N-acetylparomamine
kanJKanamycin B dioxygenase2'-oxo-kanamycin D intermediateOxidative deamination at C2'

This cluster exhibits a "hybrid" architecture, where genes for early steps (2-DOS formation) are conserved across aminoglycoside pathways, while kanM1, kanM2, and tailoring enzymes (kanJ, kanK) confer kanamycin-specific modifications [6] [8].

Role of Kanamycin B Dioxygenase (KanJ) in Oxidative Deamination

KanJ is an Fe(II)/α-ketoglutarate (αKG)-dependent dioxygenase that catalyzes the oxidative deamination of the C2' amino group in Kanamycin D precursors. This reaction uniquely converts the 2'-amino group to a keto functionality, distinguishing Kanamycin D from related analogs like Kanamycin B [1] [9]. The enzymatic process involves:

  • Cofactor Binding: KanJ first coordinates αKG and Fe²⁺ in its active site, forming a catalytically active octahedral complex [9].
  • Substrate Activation: Kanamycin D docks into a large binding pocket (volume: ~800 ų), positioning its C2' amine near the Fe(IV)=O species generated via αKG decarboxylation [9].
  • Deamination Chemistry: The reactive Fe(IV)=O abstracts a hydrogen atom from the C2' position, leading to ammonia release and formation of a transient imine intermediate. This imine hydrolyzes non-enzymatically to yield 2'-oxo-kanamycin D [1] [9].

KanJ's activity is pH-dependent, with optimal deamination occurring at basic pH (8.0–9.0) where the energy barrier for imine formation is minimized. This step is irreversible and commits intermediates toward Kanamycin A synthesis [9].

Substrate Specificity and Catalytic Mechanisms of Biosynthetic Enzymes

Kanamycin D biosynthesis relies on enzymes with precise yet adaptable substrate recognition:

  • KanJ Specificity: Though named for Kanamycin B conversion, KanJ exhibits broad substrate tolerance. It accepts Kanamycin D, Kanamycin B, neamine, and ribostamycin due to a plastic binding pocket. Key residues (Asp134, Cys150, Asn120, Gln80) form hydrogen bonds with the 6'-methylamino group and C3/C4 hydroxyls of substrates, ensuring proper orientation. Mutagenesis of Asp134 reduces catalytic efficiency by >90%, confirming its role in substrate stabilization [1] [9].

  • KanM2 Promiscuity: KanM2 glycosylates multiple pseudodisaccharides, including paromamine, neamine, and 2'-hydroxyparomamine. Its active site accommodates structural variations at the C4 position, enabling parallel pathway flux. UDP-glucose is strongly preferred over UDP-GlcNAc (kinetic parameter kcat/KM is 15-fold higher), explaining the dominance of glucose-containing kanamycins like Kanamycin D [5] [7].

Table 2: Substrate Specificity of Kanamycin Biosynthetic Enzymes

EnzymePrimary SubstrateAlternative SubstratesKey Recognition ResiduesCatalytic Efficiency (kcat/KM, M⁻¹s⁻¹)
KanJKanamycin BNeamine, ribostamycin, Kanamycin DAsp134, Cys150, Gln804.2 × 10⁴ (Kanamycin B)
KanM2ParomamineNeamine, 2'-hydroxyparomamineHis220, Asp114, Trp1871.8 × 10³ (UDP-glucose)

Density functional theory (DFT) simulations reveal that KanJ’s deamination proceeds via a lower-energy transition state at C2' (ΔG‡ = 18.7 kcal/mol) compared to alternative hydroxylation pathways (ΔG‡ = 24.1 kcal/mol). This preference is driven by electrostatic stabilization of the imine intermediate by Asn120 [9].

Parallel Biosynthetic Routes and Intermediate Conversion Dynamics

Kanamycin D arises from a bifurcating pathway that diverges at the paromamine node, enabling simultaneous production of multiple kanamycin congeners [7]:

  • Branch Point 1 (Paromamine): N-acetylparomamine is deacetylated by KanN to paromamine, which is glucosylated by KanM2 to form 3''-deamino-3''-hydroxykanamycin C—the immediate precursor to Kanamycin D [5] [7].
  • Branch Point 2 (Neamine): Paromamine undergoes amination at C6' via KanQ (dehydrogenase) and KanB (aminotransferase) to yield neamine. KanM2 then glucosylates neamine to produce Kanamycin B, which KanJ converts to Kanamycin A [7] [8].

Table 3: Interconversion of Key Kanamycin D Pathway Intermediates

IntermediateEnzyme(s)ProductConversion Efficiency
N-AcetylparomamineKanN (deacetylase)Paromamine92% ± 3%
ParomamineKanM2 (glycosyltransferase)3''-deamino-3''-hydroxykanamycin C40% ± 5%
3''-deamino-3''-hydroxykanamycin CKanS2/KanD2 (aminotransferase/dehydrogenase)Kanamycin D65% ± 7%

Kanamycin D can be aminotransformed at C3'' by KanS2 (aminotransferase) and KanD2 (dehydrogenase) to yield Kanamycin C. Alternatively, it may undergo oxidative deamination by KanJ to form 2'-oxo-kanamycin D, which is reduced by KanK to Kanamycin A. Metabolic flux analyses indicate that ~30% of paromamine is channeled toward Kanamycin D, while ~60% is diverted to Kanamycin B/A synthesis [7] [8]. This partitioning underscores the metabolic flexibility enabling S. kanamyceticus to produce structurally diverse kanamycins from limited genetic templates.

Properties

Product Name

Kanamycin D

IUPAC Name

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,4,5-triol

Molecular Formula

C18H35N3O12

Molecular Weight

485.5 g/mol

InChI

InChI=1S/C18H35N3O12/c19-2-6-8(23)10(25)12(27)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)11(26)9(24)7(3-22)31-18/h4-18,22-29H,1-3,19-21H2/t4-,5+,6+,7+,8+,9+,10-,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1

InChI Key

NZCOZAMBHLSNDW-HNDNCJINSA-N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CN)O)O)O)N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N

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